Dual Mechanism of Action Enables Superior In Vitro Potency (MIC90) Compared to Vancomycin, Daptomycin, and Linezolid
Telavancin demonstrates significantly higher in vitro potency against MRSA than its primary comparators. In a large global surveillance study, telavancin was 8-fold more active than daptomycin and 16- to 32-fold more active than vancomycin and linezolid against methicillin-resistant S. aureus (MRSA) based on MIC90 values [1]. A separate study in cystic fibrosis-associated MRSA isolates found that the telavancin MIC90 was 0.06 μg/mL, which was 8-fold lower than ceftaroline or daptomycin and 25-fold lower than linezolid and vancomycin [2].
| Evidence Dimension | Antimicrobial Potency (MIC90 against MRSA) |
|---|---|
| Target Compound Data | MIC90 = 0.06 μg/mL |
| Comparator Or Baseline | Daptomycin: MIC90 = 0.5 μg/mL; Vancomycin: MIC90 = 1.0 μg/mL; Linezolid: MIC90 = 1.0 μg/mL; Ceftaroline: MIC90 = 0.5 μg/mL |
| Quantified Difference | Telavancin is 8-fold more potent than daptomycin/ceftaroline, 16- to 32-fold more potent than vancomycin/linezolid, and 25-fold more potent in the CF isolate study. |
| Conditions | Broth microdilution susceptibility testing against global (2013) and cystic fibrosis-associated MRSA clinical isolates, using revised FDA-approved method. |
Why This Matters
Lower MIC90 values correlate with a higher probability of achieving PK/PD targets at standard doses, supporting telavancin's selection for serious MRSA infections where other agents may be less potent.
- [1] Mendes RE, et al. Update of the telavancin activity in vitro tested against a worldwide collection of Gram-positive clinical isolates (2013), when applying the revised susceptibility testing method. Diagn Microbiol Infect Dis. 2015 Apr;81(4):275-9. doi: 10.1016/j.diagmicrobio.2014.12.011. PMID: 25618421. View Source
- [2] Roch M, Varela MC, Taglialegna A, Rose WE, Rosato AE. Activity of Telavancin against S. aureus isolated from cystic fibrosis patients including those with decreased susceptibility to Ceftaroline. bioRxiv 319210; doi: 10.1101/319210. View Source
